N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide
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Overview
Description
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with UV-absorbing properties, making it useful in materials science and photoprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole is then functionalized with a butylphenyl group and further reacted with carbamothioyl chloride to introduce the carbamothioyl functionality. The final step involves the coupling of this intermediate with 2-methoxy-3-methylbenzoyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a UV-absorbing agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of UV-protective coatings and materials.
Mechanism of Action
The mechanism of action of N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can absorb UV light, protecting underlying materials or biological tissues from UV-induced damage. Additionally, the compound’s carbamothioyl group may interact with thiol-containing enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide
- **N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-5-nitro-2-(1-piperidinyl)benzamide
Uniqueness
N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct UV-absorbing properties and potential biological activities. Its methoxy and methyl substituents further differentiate it from similar compounds, potentially enhancing its stability and reactivity in various applications.
Properties
CAS No. |
637727-35-6 |
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Molecular Formula |
C26H27N5O2S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[[2-(4-butylphenyl)benzotriazol-5-yl]carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C26H27N5O2S/c1-4-5-8-18-10-13-20(14-11-18)31-29-22-15-12-19(16-23(22)30-31)27-26(34)28-25(32)21-9-6-7-17(2)24(21)33-3/h6-7,9-16H,4-5,8H2,1-3H3,(H2,27,28,32,34) |
InChI Key |
SISGMSNJGKQVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC(=C4OC)C |
Origin of Product |
United States |
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